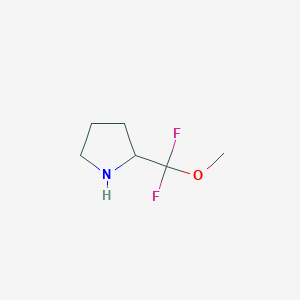

2-(Difluoro(methoxy)methyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO |

|---|---|

Molecular Weight |

151.15 g/mol |

IUPAC Name |

2-[difluoro(methoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C6H11F2NO/c1-10-6(7,8)5-3-2-4-9-5/h5,9H,2-4H2,1H3 |

InChI Key |

VKCAHYPPZLXCEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CCCN1)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoro Methoxy Methyl Pyrrolidine and Its Analogs

Strategies for Introducing the Difluoromethoxy Moiety

The difluoromethoxy group (CF2OMe) is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups. researchgate.netchemrxiv.org Its installation requires specialized synthetic methods.

Deoxyfluorination Approaches

Deoxyfluorination is a primary method for converting carbonyl or thiocarbonyl groups into difluoroalkyl ethers. One common approach involves the fluorodesulfuration of thionoesters using reagents like diethylaminosulfur trifluoride (DAST). chemrxiv.orgnbuv.gov.ua This method has been systematically evaluated for its effectiveness in creating CF2OMe-functionalized amines. chemrxiv.org

The reaction of thionoesters with DAST typically proceeds under mild conditions, for instance, in dichloromethane (B109758) at room temperature. chemrxiv.org The success of this transformation can be influenced by the structure of the substrate. For example, acyclic thionoesters and substituted pyrrolidine (B122466) and piperidine (B6355638) derivatives have been shown to react smoothly to yield the desired difluoro ethers in high yields. chemrxiv.org The use of DAST is considered a safer alternative to aggressive reagents like sulfur tetrafluoride (SF4). chemrxiv.org An optimized method for converting methyl thionoesters to difluoro(methoxy)methyl derivatives utilizes DAST in the presence of catalytic amounts of tin chlorides (SnCl2 or SnCl4), a process that tolerates trace moisture and uses readily available reagents. nbuv.gov.ua

Table 1: Examples of Deoxyfluorination for CF2OMe Group Synthesis

| Reactant Type | Fluorinating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thionoester | DAST | CH2Cl2, rt, 24h | gem-Difluoroether | High | chemrxiv.org |

Electrophilic Difluoromethylation Reactions

Electrophilic difluoromethylation involves the use of reagents that deliver a "CF2H+" equivalent to a nucleophile. S-(difluoromethyl)diphenylsulfonium salts have been developed for this purpose, serving as convenient electrophilic difluoromethylating reagents for various oxygen, nitrogen, and phosphorus nucleophiles. globethesis.com

These reactions provide a pathway to introduce the difluoromethyl group, which can then potentially be converted to a difluoromethoxy group, although this is a less direct route. The development of solid-phase bound electrophilic difluoromethylating agents has also been reported, allowing for the O-difluoromethylation of sulfonic acids and N-difluoromethylation of imidazoles with simplified purification. globethesis.com Radical-based methods have also emerged as a powerful strategy. For instance, bis(difluoroacetyl) peroxide can be generated in situ and used as a •CF2H source for the functionalization of heterocycles like pyridines. nih.gov

Nucleophilic Difluoromethylation Methods

Nucleophilic difluoromethylation employs reagents that act as a "CF2H-" synthon. A prominent strategy involves the deprotonation of difluoromethyl-containing compounds to generate a nucleophilic species. For example, the combination of a Brønsted superbase and a weak Lewis acid can enable the deprotonation of widely available Ar–CF2H starting materials to form reactive Ar–CF2– fragments. acs.org These synthons can then react with a variety of electrophiles. acs.org

Difluoromethyl phenyl sulfone (PhSO2CF2H) is another key reagent that, upon deprotonation with a base, forms a nucleophilic (phenylsulfonyl)difluoromethyl anion. cas.cn This anion can participate in various reactions, including additions to aldehydes and enones. cas.cn While these methods directly install a difluoromethyl group, subsequent modification would be necessary to obtain the difluoromethoxy moiety.

Mechanochemical Difluoromethylation

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally benign alternative to traditional solution-based synthesis. chinesechemsoc.orgbeilstein-journals.org Mechanochemical methods have been developed for the difluoromethylation of alcohols to form difluoromethyl ethers. researchgate.netchinesechemsoc.org

In a typical procedure, an alcohol is milled with a difluorocarbene precursor, such as (Bromodifluoromethyl)trimethylsilane (TMSCF2Br), and an activator like potassium bifluoride (KFHF). chinesechemsoc.orgnih.gov The reaction proceeds by the in situ generation of difluorocarbene, which then reacts with the alcohol. chinesechemsoc.org These solvent-free reactions are often complete within an hour at room temperature and can yield products in excellent yields (up to 99%). researchgate.netchinesechemsoc.org Purification is often simplified to filtration, drastically reducing waste. researchgate.netchinesechemsoc.org This technique has been successfully applied to primary, secondary, and tertiary alcohols. chinesechemsoc.org

Table 2: Mechanochemical Difluoromethylation of Alcohols

| Alcohol Type | Difluorocarbene Precursor | Activator | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Primary, Secondary, Tertiary | TMSCF2Br | KFHF | Mixer mill, rt, 1h | Up to 99% | chinesechemsoc.org |

Stereoselective and Asymmetric Synthesis of Pyrrolidine Scaffolds

The pyrrolidine ring is a common scaffold in many biologically active compounds. Its synthesis with control over stereochemistry is a significant area of research.

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael reaction is a powerful method for constructing nitrogen-containing heterocycles like pyrrolidines and piperidines. rsc.orgresearchgate.net This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. rsc.orgacs.org

This methodology has been utilized to synthesize fluorinated pyrrolidine derivatives. For example, the cyclization of an aminofluorovinylsulfone through an intramolecular aza-Michael addition provides a route to fluoropyrrolidines. acs.org In some cases, these cyclizations can proceed with high diastereoselectivity. acs.org The stereochemical outcome of these reactions can be influenced by the use of catalysts or chiral auxiliaries. While achiral catalysts like a Pd(II) complex or strong Brønsted acids can be used to selectively obtain either cis or trans isomers from chiral substrates, asymmetric organocatalysis has emerged as a key strategy for enantioselective synthesis. researchgate.netnih.gov Catalysts such as chiral imidazolidinones, diaryl prolinol derivatives, and Cinchona-derived amines have been successfully employed. researchgate.net

Table 3: Catalytic Approaches in Intramolecular Aza-Michael Reactions for Heterocycle Synthesis

| Catalyst Type | Substrate Type | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Achiral Pd(II) complex | Chiral Cbz carbamate (B1207046) and enone | 3,5-disubstituted N-heterocycles | Diastereoselective (cis or trans) | nih.gov |

| Strong Brønsted acid | Chiral Cbz carbamate and enone | 3,5-disubstituted N-heterocycles | Diastereoselective (cis or trans) | nih.gov |

| Chiral Imidazolidinones | N-centered nucleophiles | N-containing heterocycles | Enantioselective | researchgate.net |

[3+2] Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides, stands as a powerful and convergent method for constructing the pyrrolidine core with high stereocontrol. researchgate.net This reaction involves the combination of a three-atom component (the 1,3-dipole, an azomethine ylide) and a two-atom component (the dipolarophile, typically an alkene or alkyne) to form the five-membered pyrrolidine ring. nih.gov

For the synthesis of 2-fluoroalkylated pyrrolidines, this strategy has been successfully applied. For instance, the reaction of azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, with a fluorinated dipolarophile can yield the desired pyrrolidine scaffold. A common approach for analogs involves the condensation of 3,3,3-trifluoroalanine with carbonyl compounds to generate a trifluoromethyl-substituted azomethine ylide, which then undergoes cycloaddition with various electron-deficient alkenes. nih.gov This method proceeds under mild conditions and provides access to 2-(trifluoromethyl)pyrrolidines in moderate to good yields. nih.gov

The versatility of this method allows for the creation of multiple stereocenters in a single step, and its asymmetric variants, often employing metal catalysts or organocatalysts, can achieve high levels of enantioselectivity. researchgate.net While specific examples using a difluoromethoxy-containing component are scarce, the principle remains a viable pathway for the synthesis of 2-(Difluoro(methoxy)methyl)pyrrolidine.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| 3,3,3-Trifluoroalanine + Aldehyde | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Ethanol, rt | 2-(Trifluoromethyl)-3-pyrroline derivative | Moderate to Good | Slightly trans-selective | nih.gov |

| N-benzyl α-amino acid | trans-β-Nitrostyrene | AgOAc/DBU | Polysubstituted trifluoromethyl-pyrrolidine | High | High | rsc.org |

| Isatin + α-amino acid | Maleimide | Ethanol, rt | N-fused pyrrolidinyl spirooxindole | 76-95% | >17:1 |

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a classic and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of 2-substituted pyrrolidines, N-tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. nih.gov This methodology typically involves the condensation of the chiral sulfinamide with a γ-chloro ketone to form a chiral N-sulfinyl ketimine. Subsequent diastereoselective reduction and intramolecular cyclization afford the N-sulfinyl pyrrolidine. The stereochemical outcome of the cyclization can often be controlled by the choice of reducing agent, allowing access to either enantiomer of the final product from a single chiral auxiliary. nih.gov For example, using LiBHEt3 can lead to one diastereomer, while DIBAL-H may produce the other. nih.gov

While this method has been broadly applied to various 2-aryl and 2-alkyl pyrrolidines, its application to the synthesis of fluorinated analogs, including potentially this compound, is a logical extension. The robustness of the sulfinyl auxiliary to a wide range of reaction conditions makes it a promising candidate for such syntheses.

| Substrate | Chiral Auxiliary | Key Step | Diastereoselectivity (d.r.) | Overall Yield | Reference |

|---|---|---|---|---|---|

| γ-Chloro ketimine | (S)-tert-Butanesulfinamide | Reductive cyclization with LiBHEt3 | 99:1 | 88-98% | nih.gov |

| γ-Chloro ketimine | (S)-tert-Butanesulfinamide | Reductive cyclization with DIBAL-H/LiHMDS | 1:99 | 87-98% | nih.gov |

| Fluorinated imines | Sulfinyl groups | Diastereoselective addition reactions | High | Good | chiralen.com |

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. For pyrrolidine synthesis, proline and its derivatives are among the most studied and successful catalysts. chiralen.com These catalysts typically operate by forming chiral enamines or iminium ions with the substrates, which then undergo stereoselective reactions.

The synthesis of highly functionalized, substituted pyrrolidines has been achieved through organocatalytic cascade reactions. rsc.org For example, a Michael-Henry cascade reaction catalyzed by a chiral bifunctional squaramide catalyst can produce polysubstituted pyrrolidines with high enantioselectivity. These complex transformations build the pyrrolidine ring and install multiple stereocenters in a single, efficient operation.

| Reaction Type | Substrates | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cascade Michael/Mannich [3+2] Cycloaddition | α,β-Unsaturated aldehyde + Amino-ester | Secondary amine (e.g., Diarylprolinol silyl (B83357) ether) | High | Excellent | rsc.org |

| Intramolecular aza-Michael Reaction | Conjugated amides with pendant enone | (S)-TRIP-derived phosphoric acid | Good | up to 85% | nih.gov |

| Asymmetric Michael Addition | Fluorooxindoles + Quinone methides | Cinchona alkaloid ammonium (B1175870) salt | 84-98% | 81-94% | nih.gov |

Asymmetric Reduction Methods

Asymmetric reduction of a prochiral precursor is a fundamental and efficient method for establishing stereocenters. In the context of pyrrolidine synthesis, the asymmetric hydrogenation of pyrrole (B145914) or pyrroline (B1223166) derivatives can provide enantiomerically enriched pyrrolidines.

This strategy often relies on transition-metal catalysts featuring chiral ligands. For instance, the hydrogenation of substituted pyrroles can be achieved with excellent diastereoselectivity, leading to functionalized pyrrolidines with up to four contiguous stereocenters. Another approach involves the asymmetric reduction of cyclic ketimines or enamines. The diastereoselective hydrogenation of a chiral fluorinated oxazoline (B21484) has been used as a key step in the synthesis of trifluoromethylated indolizidines, which contain a pyrrolidine ring as part of their fused structure. nih.gov

Biocatalytic reductions using enzymes such as transaminases also represent a powerful and green alternative. Transaminases can catalyze the asymmetric amination of ω-chloroketones, which then undergo spontaneous intramolecular cyclization to yield chiral 2-substituted pyrrolidines with very high enantiomeric excess. nih.gov This method provides access to both (R) and (S) enantiomers by selecting the appropriate enzyme variant. nih.gov

Integration of Difluoromethoxy and Pyrrolidine Moieties

The direct construction of the this compound structure requires careful strategic planning for the introduction of both the difluoromethoxy group and the pyrrolidine ring.

Multi-Step Synthetic Sequences

A plausible multi-step synthesis would likely involve the preparation of a key intermediate containing either the difluoromethoxy group or a masked pyrrolidine, followed by the construction of the other moiety. One potential disconnection involves starting with a chiral pyrrolidine derivative, such as (S)-2-(hydroxymethyl)pyrrolidine, which is readily available from proline. The hydroxyl group could then be elaborated into the difluoromethoxy(methyl) side chain. This would involve a sequence such as oxidation to the aldehyde, followed by difluoromethylenation and subsequent functional group manipulation to install the methoxy (B1213986) group.

Alternatively, a linear precursor containing the difluoromethoxy group could be synthesized first. For example, a 5-chloro-1,1-difluoro-1-methoxyalkane could be prepared and then subjected to cyclization with a nitrogen source, such as ammonia (B1221849) or a primary amine, to form the pyrrolidine ring. Asymmetric control could be introduced via a chiral amine or through a resolution step. Such multi-step sequences, while potentially lengthy, offer flexibility and control over the construction of complex targets. vapourtec.compnnl.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single flask, avoiding the isolation of intermediates and reducing waste. rsc.org The synthesis of polysubstituted pyrroles and pyrrolidines has been achieved through such methods. rsc.org

For the target molecule, a hypothetical multicomponent reaction could be envisioned. This might involve the reaction of an aldehyde, an amine, and a difluoromethoxy-containing building block in the presence of a catalyst. For example, a reaction between an amine, dialkyl acetylenedicarboxylate, and formaldehyde (B43269) has been used to synthesize dihydropyrrol-2-one derivatives. Adapting such a strategy would require the design of a suitable difluoromethoxy-substituted starting material that could participate in the cascade of bond-forming events. While the development of such a specific one-pot process for this compound has not been reported, the principles of MCRs offer a promising avenue for its efficient future synthesis.

Novel Reagents and Catalytic Systems in Synthesis

Recent advancements in synthetic organic chemistry have led to the development of innovative reagents and catalytic systems that facilitate the efficient and selective synthesis of complex molecules like this compound. These modern methods offer advantages over traditional synthetic routes, often providing higher yields, greater stereoselectivity, and milder reaction conditions.

Sulfur(VI)-fluorides have emerged as powerful reagents in organic synthesis, particularly for the introduction of fluorine-containing functional groups. The unique reactivity of the S(VI)-F bond has been harnessed in a variety of chemical transformations.

A notable development in this area is the use of sulfonyl fluorides and related compounds in what is known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. This type of "click chemistry" allows for the reliable formation of strong covalent bonds under mild conditions. Recently, a specific reagent, (2S)-2-(difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride, has been reported for its utility in the chlorine-fluorine exchange reactions of aryl and alkyl sulfonyl chlorides. researchgate.netresearcher.life This highlights the integration of the target difluoro(methoxy)methyl)pyrrolidine scaffold into a reactive sulfur(VI)-fluoride reagent, demonstrating the growing importance of this class of compounds in synthetic chemistry. researchgate.netresearcher.life

The synthesis of various sulfur(VI) fluorides, such as sulfonyl fluorides, has been a focus of extensive research. rsc.org These efforts have led to a diverse toolkit of reagents that can be employed for the construction of complex molecules. rsc.org The development of sulfuramidimidoyl fluorides (SAFs) that undergo SuFEx reactions is another significant advancement, expanding the range of transformations possible with S(VI)-F chemistry. nih.gov

Silyl fluorides have gained prominence as effective electrophilic fluorinating agents and as precursors for the synthesis of silylated organic molecules. Their application in the enantioselective synthesis of silylated pyrrolidine catalysts has been demonstrated, showcasing their utility in asymmetric catalysis. nih.gov

In these syntheses, chiral silylated pyrrolidines are obtained in high yield and enantioselectivity through methods such as sparteine-mediated lithiation of N-Boc-pyrrolidine followed by the addition of silyl fluoride electrophiles. nih.gov The resulting silylated pyrrolidine catalysts have proven to be effective in various asymmetric reactions, including Michael additions. nih.gov This methodology provides a pathway to chiral pyrrolidine derivatives that could be further functionalized to introduce a difluoro(methoxy)methyl group.

The table below summarizes the key aspects of using silyl fluoride electrophiles in the synthesis of chiral pyrrolidine catalysts.

| Feature | Description | Reference |

| Methodology | Sparteine-mediated lithiation of N-Boc-pyrrolidine and addition to silyl fluoride electrophiles. | nih.gov |

| Products | Chiral silylated pyrrolidine catalysts. | nih.gov |

| Advantages | High yield and enantioselectivity. | nih.gov |

| Applications | Asymmetric Michael reactions. | nih.gov |

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions using visible light. This strategy has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrrolidines.

One notable application is the use of photoredox catalysis in [3+2] cycloaddition reactions to construct the pyrrolidine ring. researchgate.net This method allows for the synthesis of structurally diverse pyrrolidines from readily available starting materials. researchgate.net For instance, a method involving the formal cycloaddition of cyclopropyl (B3062369) ketones with hydrazones utilizes photoredox catalysis to generate a variety of pyrrolidine rings. researchgate.net A key innovation in this area is the use of a redox auxiliary strategy, which avoids the need for a sacrificial co-reductant and prevents undesirable side reactions. researchgate.net

Furthermore, photoredox catalysis has been combined with enzymatic catalysis in a one-pot process for the synthesis of chiral pyrrolidines. nih.gov This chemoenzymatic approach combines a photochemical oxyfunctionalization with a stereoselective enzymatic transformation to produce enantiopure N-Boc-3-amino/hydroxy-pyrrolidines. nih.gov Such strategies could be adapted for the synthesis of chiral precursors to this compound.

The following table outlines different photoredox-catalyzed approaches to pyrrolidine synthesis.

| Approach | Key Features | Starting Materials | Products | Reference |

| [3+2] Cycloaddition | Redox auxiliary strategy, avoids sacrificial co-reductant. | Cyclopropyl ketones, hydrazones | Structurally diverse pyrrolidines | researchgate.net |

| Photoenzymatic Synthesis | One-pot combination of photochemistry and biocatalysis. | Pyrrolidines | Chiral N-Boc-3-amino/hydroxy-pyrrolidines | nih.gov |

| Cascade Radical Cyclization/Phosphorothiolation | Photoredox/copper-catalyzed reaction. | N-allylbromoacetamides, P(O)SH compounds | Difluoro-substituted 2-pyrrolidinones | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is a significant structural motif in medicinal chemistry, valued for its unique physicochemical properties. nih.gov Its reactivity is dominated by the strong carbon-fluorine bonds and the influence of the adjacent oxygen atom.

Fluorine exchange reactions are particularly relevant in the context of radiolabeling for Positron Emission Tomography (PET), an imaging technique that relies on tracers labeled with positron-emitting isotopes like fluorine-18. wikipedia.org The introduction of ¹⁸F into a difluoromethyl group (as in the difluoromethoxy moiety) is a key challenge in radiochemistry.

Two primary strategies have emerged for the ¹⁸F-labeling of CF₂H groups:

Two-step defluorination/radiofluorination : This method involves the selective activation and cleavage of a single C–F bond to be replaced with a C–¹⁸F bond. One approach utilizes frustrated Lewis pairs to achieve this monoselective C-F activation, allowing the target compound itself to serve as the starting material. nih.govresearchgate.net The process generates stable precursor salts that can then undergo radiofluorination, achieving good radiochemical yields and high molar activities. nih.govresearchgate.net

Nucleophilic Substitution on Precursors : This strategy involves synthesizing a precursor where one fluorine atom is replaced by a suitable leaving group, such as bromine. The ¹⁸F-labeling is then accomplished via a nucleophilic substitution reaction. thieme-connect.de For instance, the radiofluorination of α-bromo-α-fluoroalkanes has been developed as a straightforward method to access ¹⁸F-labeled α,α-difluoromethylalkyl groups with high molar activity, overcoming common issues like isotopic scrambling. thieme-connect.de

These methodologies are crucial for developing PET tracers and could be applied to 2-(Difluoro(methoxy)methyl)pyrrolidine to enable in vivo imaging studies. nih.govresearchgate.net

| Strategy | Description | Key Features | Relevant Citations |

|---|---|---|---|

| C-F Bond Activation | A two-step process involving defluorination followed by radiofluorination, often mediated by frustrated Lewis pairs. | Allows use of the final compound as starting material; produces stable precursor salts. | nih.govresearchgate.net |

| Nucleophilic Substitution | ¹⁸F-fluoride displaces a leaving group (e.g., Br, I, tosylate) on a specially prepared precursor molecule. | Generally provides high molar activity; requires synthesis of a dedicated precursor. | thieme-connect.denih.gov |

| Photoredox Catalysis | Uses light and a photocatalyst to generate radical intermediates for ¹⁸F-difluoromethylation of substrates like N-heteroaromatics. | Proceeds under mild conditions; can be very rapid (minutes). | nih.govacs.org |

The stability of the difluoromethoxy group is a critical factor in its utility. Generally, gem-difluorinated compounds show greater stability against defluorination under both acidic and basic conditions compared to their monofluorinated counterparts, a phenomenon attributed to the increasing C-F bond dissociation energy with multiple fluorine substitutions. researchgate.net

Recent studies on a series of CF₂OMe-functionalized amines, including pyrrolidine (B122466) derivatives, have provided specific insights into their hydrolytic stability. chemrxiv.org Key findings include:

N-Protected Derivatives : N-Boc-protected difluoromethoxy amines demonstrate significant stability, showing resistance to hydrolysis under various conditions.

Hydrochloride Salts : The corresponding amine hydrochloride salts are less stable. This is particularly noted under acidic conditions where the -OCHF₂ group can be susceptible to hydrolysis, potentially forming a formate. researchgate.net

In a separate project, compounds containing a 2-(fluoromethyl)pyrrolidine (B3168299) moiety showed significant decomposition (60–90%) in a pH 7.4 solution at 50 °C after seven days, highlighting the potential instability that can arise from interactions between the fluorinated group and the pyrrolidine ring, especially when the fluorine acts as a leaving group in an intramolecular Sₙ2 reaction. acs.org While this example involves a monofluoromethyl group, it underscores the need to carefully assess the stability of fluorinated pyrrolidines like this compound in relevant chemical environments.

Beyond fluorine exchange, the C–F bonds of a difluoromethylene unit can undergo transformations to install other functional groups. Such reactions are challenging due to the high strength of the C–F bond but offer powerful synthetic routes to complex fluoroalkylated molecules. ccspublishing.org.cn

A sequential process using photoredox catalysis and Lewis acid mediation has been developed to functionalize the CF₂ unit within perfluoroalkyl groups. researchgate.net

Step 1: Defluoroaminoxylation : A phenothiazine-based photocatalyst promotes the reaction of a perfluoroalkylarene with TEMPO under visible light, resulting in the replacement of one fluorine atom with an aminoxy group. researchgate.net

Step 2: Defluorinative Transformation : The resulting aminoxylated product is treated with a Lewis acid (e.g., AlCl₃) and various organosilicon reagents, leading to a second defluorinative transformation that installs a new carbon-carbon bond. researchgate.net

This type of sequential C-F bond transformation could potentially be adapted for the difluoromethoxy group in this compound, allowing for its conversion into more complex, functionalized side chains.

Pyrrolidine Ring Reactivity and Transformations

The pyrrolidine ring is a saturated N-heterocycle whose reactivity is centered on the nitrogen atom and the adjacent C-H bonds.

The cleavage of the inert C–N bonds in an unstrained ring like pyrrolidine is a significant synthetic challenge but offers a powerful strategy for "skeletal remodeling" to create new molecular frameworks. nih.govosaka-u.ac.jpresearchgate.net Most modern methods for pyrrolidine ring-opening require initial activation of the nitrogen atom, typically by converting it into an amide (e.g., N-benzoyl or N-acyl). nih.govthieme-connect.com

A prominent strategy involves a combination of Lewis acid and photoredox catalysis. nih.govresearchgate.net

Mechanism : A Lewis acid coordinates to the carbonyl oxygen of the N-acyl group, which facilitates a single-electron transfer from an excited photoredox catalyst. nih.gov This generates a radical anion intermediate, which undergoes β-scission to cleave the C2–N bond, opening the ring and producing a carbon-centered radical that can be trapped or further functionalized. nih.govthieme-connect.com

This method has been applied to a wide variety of substituted pyrrolidines, demonstrating its potential for transforming the pyrrolidine core of this compound into linear structures after N-acylation. researchgate.net

| Method | Activating Group | Key Reagents | Mechanism | Relevant Citations |

|---|---|---|---|---|

| Photoredox Catalysis | N-Benzoyl | Lewis Acid (e.g., Sc(OTf)₃), Photocatalyst (e.g., Ir complex) | Reductive C-N bond cleavage via a radical anion intermediate. | nih.govresearchgate.net |

| Difluorocarbene Transfer | N-Aryl | TMSCF₃, NaI | Deconstructive functionalization via difluorocarbene insertion. | researchgate.net |

| Silylium-induced Cleavage | N-Alkyl | B(C₆F₅)₃, Hydrosilane | C-N bond cleavage via β-amino elimination. | researchgate.net |

The pyrrolidine ring offers both its nitrogen and carbon atoms as sites for further functionalization.

Nitrogen Atom Functionalization : The secondary amine of the pyrrolidine is a nucleophilic center that readily reacts with various electrophiles. A specific and highly relevant example involves the conversion of (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine into a novel fluorinating reagent. The pyrrolidine nitrogen reacts with thionyl chloride and subsequently with a fluoride (B91410) source to form (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride . researcher.liferesearchgate.net This derivative has been successfully employed as a reagent for chlorine/fluorine exchange reactions with various aryl and alkyl sulfonyl chlorides, demonstrating a practical application of functionalizing the nitrogen atom. researcher.liferesearchgate.net

Carbon Atom Functionalization : While less explored for this specific molecule, general methods for functionalizing the carbon atoms of the pyrrolidine ring could be applied. These include late-stage C(sp³)–H functionalization, which has become a popular method for modifying cyclic amine frameworks. nih.gov Such reactions could potentially be directed to the carbon atoms of the pyrrolidine ring, although the electronic influence of the difluoromethoxy group would need to be considered in determining the regioselectivity of such transformations.

Stereochemical Control and Diastereoselectivity in Reactions

The presence of the difluoro(methoxy)methyl substituent at the C2 position of the pyrrolidine ring is anticipated to exert significant stereochemical control in reactions where this compound is employed as a catalyst or chiral auxiliary. The conformational rigidity and stereoelectronic properties imparted by the fluorine atoms play a crucial role in dictating the facial selectivity of approaching substrates.

Quantum-chemical analyses on difluorinated pyrrolidines have highlighted the profound impact of fluorine substitution on the conformational equilibrium of the pyrrolidine ring. beilstein-journals.org A generalized anomeric effect, stemming from the electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF), is a key factor in modulating the energetics and imparting a strong conformational bias in α-fluoro isomers. beilstein-journals.org This inherent conformational preference is a foundational element in achieving high levels of stereochemical control.

While specific studies detailing the diastereoselectivity of reactions catalyzed by this compound are not extensively documented in publicly available literature, the principles governing related fluorinated pyrrolidine catalysts offer valuable insights. For instance, in asymmetric Michael additions, a common application for such catalysts, the bulky and electronically distinct difluoro(methoxy)methyl group is expected to effectively shield one face of the reactive intermediate, thereby directing the incoming nucleophile or electrophile to the opposite face with high preference. This leads to the formation of one diastereomer in significant excess over the other.

The level of diastereoselectivity is often the result of a complex interplay of steric hindrance, electronic interactions, and the specific nature of the reactants and reaction conditions. The table below illustrates typical diastereomeric ratios achieved in organocatalyzed Michael additions using substituted pyrrolidine catalysts, providing a benchmark for the expected performance of this compound.

Table 1: Representative Diastereoselectivity in Pyrrolidine-Catalyzed Michael Additions

| Catalyst Type | Reactants | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| (S)-2-(Trifluoromethyl)pyrrolidine | Aldehyde + Nitroalkene | Toluene | 0 | >95:5 |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Ketone + Nitroalkene | THF | -20 | 98:2 |

| Proline | Acetone + 4-Nitrobenzaldehyde | DMSO | 25 | 93:7 |

Note: This table presents data for analogous compounds to illustrate the potential for high diastereoselectivity.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is paramount to optimizing reaction conditions and expanding the synthetic utility of this compound. Mechanistic investigations for pyrrolidine-based organocatalysts generally focus on the nature of the reactive intermediates and the structure of the transition states.

Role of Intermediates (e.g., Carbenes, Enamines, Enolates)

In the context of organocatalysis, this compound, being a secondary amine, primarily operates through the formation of enamine or iminium ion intermediates.

Enamine Intermediates: When reacting with a carbonyl compound (an aldehyde or a ketone), the pyrrolidine nitrogen attacks the carbonyl carbon, followed by dehydration, to form a nucleophilic enamine intermediate. The stereodirecting group at the C2 position dictates the facial selectivity of the subsequent reaction of the enamine with an electrophile. The electron-withdrawing nature of the difluoromethyl group can influence the nucleophilicity of the enamine, potentially modulating the reaction rate. In reactions like the Michael addition of aldehydes to nitroolefins, the enamine formed from the aldehyde and the pyrrolidine catalyst is the key nucleophilic species. nih.govnih.gov

Iminium Ion Intermediates: Conversely, in reactions with α,β-unsaturated carbonyls, the pyrrolidine can form an iminium ion, which lowers the LUMO of the substrate and activates it towards nucleophilic attack. The chiral environment around the iminium ion, established by the difluoro(methoxy)methyl group, is responsible for the enantioselectivity of the reaction.

While less common for this class of catalysts, the involvement of other intermediates like carbenes or enolates would depend on the specific reaction partners and conditions, though enamine- and iminium-based pathways are the most prevalent and well-studied for pyrrolidine organocatalysts.

Transition State Analysis

The stereochemical outcome of a reaction is determined at the transition state. Computational studies, often employing density functional theory (DFT), are powerful tools for analyzing the transition state structures and energies, thereby rationalizing the observed selectivity. nih.gov

For reactions catalyzed by substituted pyrrolidines, the transition state model often involves a complex where the reactants and the catalyst are held in a highly organized arrangement through non-covalent interactions, such as hydrogen bonding. In the case of this compound, the methoxy (B1213986) group could potentially participate in hydrogen bonding, further stabilizing the transition state and enhancing stereochemical communication.

Transition state calculations for the Michael addition reaction catalyzed by a similar (S)-pyrrolidine trifluoromethanesulfonamide (B151150) have shown that hydrogen bonding plays a crucial role in catalysis. nih.gov The analysis of the transition state structures for the rate-determining C-C bond-forming step revealed that the energy barrier for one facial attack is lower than the other, consistent with the experimentally observed high stereoselectivity. nih.gov It is reasonable to extrapolate that similar principles would apply to reactions catalyzed by this compound, where the unique electronic and steric properties of the substituent would define the favored transition state geometry. The lower energy transition state is the one that minimizes steric clashes and maximizes stabilizing interactions, leading to the major diastereomer.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block

Published research explicitly detailing the role of 2-(Difluoro(methoxy)methyl)pyrrolidine as a chiral building block is limited. While the synthesis of various amines containing a difluoromethoxy group has been explored, including β- and γ-substituted pyrrolidines, the subsequent use of the α-substituted this compound as a starting material for more complex structures is not well-documented in the available literature. A 2024 study on the synthesis of difluoromethoxyamines noted unexpected inertness and potential instability in α-substituted precursors, which may account for the lack of subsequent application studies.

Synthesis of Complex Fluorinated Heterocycles

There is no specific information available in the searched literature describing the use of this compound for the synthesis of complex fluorinated heterocycles.

Utilization in Asymmetric Organocatalysis

The field of asymmetric organocatalysis heavily relies on chiral pyrrolidine (B122466) scaffolds, most notably derivatives of proline and prolinol. However, a thorough search did not yield any studies where this compound itself was employed as an organocatalyst. The literature is rich with examples of other catalysts, such as diarylprolinol silyl (B83357) ethers and various prolinamides, but not the specific compound .

Michael Additions and Related Reactions

No research findings were identified that describe the use of this compound as a catalyst for Michael additions or related reactions. Studies in this area utilize a wide range of other pyrrolidine-based catalysts to achieve high enantioselectivity.

Aldol (B89426) Reactions

There is no available data on the application of this compound as a catalyst in Aldol reactions.

Other Enantioselective Transformations

No specific instances of this compound being used in other enantioselective transformations have been reported in the reviewed literature. A related derivative, (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride (B91410), has been mentioned as a reagent for Cl/F exchange reactions, but this falls outside the scope of organocatalysis. researcher.life

Development of Novel Fluorinating Reagents

The quest for mild, selective, and efficient fluorinating reagents is a continuous endeavor in organic synthesis. This compound has served as a key structural motif in the design of a new class of fluorinating agents, most notably (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride.

This novel reagent has demonstrated significant utility in the conversion of sulfonyl chlorides to sulfonyl fluorides through a chlorine-fluorine (Cl/F) exchange reaction. researchgate.netresearcher.life Sulfonyl fluorides are of particular interest due to their unique reactivity and stability, finding applications as chemical probes, covalent inhibitors, and connectors in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. researchgate.net

The research conducted by Zasukha et al. highlights the effectiveness of (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride in the synthesis of both aryl and alkyl sulfonyl fluorides. researchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope.

Table 1: Selected Examples of Cl/F Exchange Reactions using (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride

| Entry | Substrate (Sulfonyl Chloride) | Product (Sulfonyl Fluoride) | Yield (%) |

|---|---|---|---|

| 1 | Benzenesulfonyl chloride | Benzenesulfonyl fluoride | High |

| 2 | p-Toluenesulfonyl chloride | p-Toluenesulfonyl fluoride | High |

| 3 | Methanesulfonyl chloride | Methanesulfonyl fluoride | High |

Note: "High" yields are reported in the source material, indicating the efficiency of the reagent. researchgate.net

The development of this reagent from this compound showcases a strategic approach to creating sophisticated fluorinating agents where the chiral pyrrolidine backbone can influence the reactivity and selectivity of the sulfinyl fluoride moiety.

Precursor for Advanced Synthetic Intermediates

Beyond its role in the direct development of fluorinating reagents, this compound is a valuable precursor for a variety of advanced synthetic intermediates. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govbiolmolchem.com The incorporation of the difluoro(methoxy)methyl group into this scaffold provides a unique building block for the synthesis of novel drug candidates and complex organic molecules. chemrxiv.org

The synthesis of this compound and related gem-difluoromethoxyamines often proceeds from thionoester precursors through a fluorodesulfurization reaction, typically employing reagents like diethylaminosulfur trifluoride (DAST). chemrxiv.orgchemrxiv.orgnbuv.gov.ua This methodology provides access to a range of N-protected and unprotected pyrrolidines bearing the CF2OMe moiety. chemrxiv.org

Once synthesized, these pyrrolidine derivatives serve as versatile intermediates that can be further functionalized. The secondary amine of the pyrrolidine ring allows for a wide array of chemical transformations, including but not limited to:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to introduce various functional groups.

Alkylation: Introduction of alkyl substituents on the nitrogen atom.

Coupling Reactions: Participation in cross-coupling reactions to form more complex molecular architectures.

These transformations enable the incorporation of the this compound moiety into larger, more elaborate structures, making it a key intermediate in the synthesis of potential therapeutic agents and other high-value organic compounds. The presence of the difluoromethoxy group can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. chemrxiv.org The pyrrolidine ring itself offers conformational rigidity and stereochemical complexity, which are often crucial for achieving high binding affinity and selectivity for biological targets. nih.gov

The utility of this compound as a precursor is underscored by the growing interest in fluorinated aliphatic heterocycles in drug discovery. chemrxiv.org As synthetic methodologies continue to advance, the demand for such specialized building blocks is expected to increase, further solidifying the importance of this compound in the landscape of advanced organic synthesis.

Derivatization and Analog Development of 2 Difluoro Methoxy Methyl Pyrrolidine

Synthesis of Substituted Pyrrolidine (B122466) Analogs Bearing a Difluoromethoxy Group

The synthesis of pyrrolidine analogs featuring a difluoromethoxy group often begins with commercially available, suitably protected amino alcohols or amino acids. A general and effective strategy involves the difluoromethylation of a hydroxyl group present on the pyrrolidine precursor.

One established method utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H) as the difluoromethylating agent. For instance, N-Boc-protected (S)-pyrrolidin-2-yl)methanol can be converted to its corresponding difluoromethoxy derivative. This process is typically followed by deprotection to yield the target compound, (S)-2-((difluoromethoxy)methyl)pyrrolidine, often isolated as a hydrochloride salt. d-nb.inforesearchgate.net

This synthetic approach is versatile and can be extended to precursors with substitutions on the pyrrolidine ring, such as 4-hydroxyproline (B1632879) derivatives. Commercially available optical isomers of methyl or benzyl (B1604629) esters of 4-hydroxyproline can be N-protected (e.g., with a Boc group) and subsequently difluoromethylated at the C4-hydroxyl position. d-nb.inforesearchgate.net Saponification of the resulting ester yields the corresponding carboxylic acid, providing a handle for further functionalization, such as in peptide synthesis. This multi-step process allows for the creation of a library of substituted pyrrolidine-2-carboxylic acids bearing a difluoromethoxy group at the 4-position. researchgate.net

| Precursor | N-Protecting Group | Position of OCHF2 | Reported Yield |

|---|---|---|---|

| (S)-pyrrolidin-2-yl)methanol | Boc | C2-CH2OCHF2 | Moderate (for difluoromethylation), High (for deprotection) d-nb.info |

| (2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate | Boc | C4-OCHF2 | 54% researchgate.net |

| (2R,4S)-Benzyl 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxy-pyrrolidine-2-carboxylate | Fmoc | C4-OCHF2 | ~43.5% researchgate.net |

Modifications of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for modification, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. Standard protecting groups in organic synthesis are routinely employed as permanent N-substituents in final compounds.

Common modifications include the introduction of:

tert-Butoxycarbonyl (Boc): This group is widely used for nitrogen protection during synthesis and can be retained in the final analog to increase lipophilicity. researchgate.net

Benzyloxycarbonyl (Cbz): Introduced via benzyl chloroformate, the Cbz group provides another means of N-functionalization, offering different steric and electronic properties compared to the Boc group. d-nb.info

9-Fluorenylmethoxycarbonyl (Fmoc): While primarily used in solid-phase peptide synthesis due to its base-lability, the Fmoc group can also be used to create specific N-substituted analogs. researchgate.net

These N-acyl modifications are crucial for building more complex molecules, such as peptidomimetics, where the pyrrolidine core acts as a constrained amino acid surrogate. The choice of the N-protecting group has been found to have no significant influence on the yield of subsequent difluoromethylation reactions. researchgate.net

| N-Substituent Group | Abbreviation | Purpose/Application |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Protection during synthesis; increases lipophilicity in final analogs. researchgate.net |

| Benzyloxycarbonyl | Cbz | Stable protecting group; provides aromatic moiety for potential π-stacking interactions. d-nb.info |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Commonly used in peptide synthesis; introduces a large, rigid substituent. researchgate.net |

Introduction of Additional Chiral Centers

The development of analogs with increased structural complexity and defined stereochemistry often requires the introduction of additional chiral centers onto the pyrrolidine scaffold. This allows for a more precise three-dimensional orientation of substituents, which can be critical for optimizing interactions with biological targets.

Several powerful stereoselective synthetic methods can be employed:

Starting from Chiral Precursors: Utilizing commercially available chiral molecules like (2S, 4R)- or (2S, 4S)-4-hydroxyproline directly incorporates a second stereocenter at the C4 position. mdpi.com Subsequent modification of the hydroxyl and carboxylic acid groups allows for the synthesis of diastereomerically pure, highly functionalized analogs. mdpi.com

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a classic and highly effective method for constructing the pyrrolidine ring itself. researchgate.netnih.gov This reaction can generate multiple new stereocenters simultaneously. By carefully selecting chiral catalysts or auxiliaries, this process can be rendered highly diastereoselective and enantioselective, providing access to a wide range of polysubstituted pyrrolidines. nih.gov

Domino Reactions: Organocatalytic domino sequences, such as a Michael/Mannich [3+2] cycloaddition, can be used to construct highly functionalized pyrrolidines with multiple contiguous stereogenic centers in a single pot with excellent stereocontrol. rsc.org

These strategies enable the systematic exploration of the chemical space around the 2-(difluoro(methoxy)methyl)pyrrolidine core, facilitating the development of analogs with optimized spatial arrangements.

| Synthetic Strategy | Description | Outcome |

|---|---|---|

| Use of Chiral Precursors | Employing starting materials that already contain stereocenters, such as 4-hydroxyproline. mdpi.com | Defined stereochemistry at C2 and C4. |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes using chiral catalysts. researchgate.netnih.gov | Creates multiple stereocenters (e.g., at C3, C4, C5) with high stereocontrol. |

| Organocatalytic Domino Reactions | Multi-reaction sequences in a single pot, such as Michael/Mannich cycloadditions. rsc.org | Efficient construction of complex pyrrolidines with three or more contiguous stereocenters. |

Comparative Studies with Related Fluorinated Moieties (e.g., CF3, OCF3, CHF2)

The choice of a specific fluorinated group is a critical decision in drug design, as each imparts distinct properties. The difluoromethoxy (OCHF2) group is often compared with the trifluoromethyl (CF3), trifluoromethoxy (OCF3), and difluoromethyl (CHF2) groups.

Lipophilicity: The OCHF2 group is highly lipophilic, but generally less so than the OCF3 group. The Hansch-Leo lipophilicity parameter (π), which measures the contribution of a substituent to a molecule's partition coefficient, illustrates these differences. The OCF3 group is one of the most lipophilic substituents used in medicinal chemistry (π ≈ +1.04), while the OCHF2 group has a slightly lower value. The CF3 group is also strongly lipophilic (π ≈ +0.88). researchgate.netmdpi.com

Electronic Effects: All of these groups are strongly electron-withdrawing due to the high electronegativity of fluorine. This property can significantly lower the pKa of nearby basic groups, such as the pyrrolidine nitrogen, affecting the molecule's ionization state at physiological pH and its ability to form salt bridges.

Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated groups highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This generally leads to an increased biological half-life for compounds containing these moieties. mdpi.com

Hydrogen Bonding: A key distinguishing feature of the OCHF2 and CHF2 groups is the presence of a C-H bond. The hydrogen atom in the OCHF2 group is sufficiently acidic to act as a hydrogen bond donor, a capability that is absent in the OCF3 and CF3 groups. d-nb.info This allows for additional, specific interactions within a biological target's binding site, potentially increasing affinity and selectivity.

Conformational Effects: The OCF3 group, when attached to an aromatic ring, tends to adopt a conformation orthogonal to the ring plane. researchgate.net While not directly attached to an aromatic system in this compound, the steric bulk and electronic nature of these fluorinated groups can influence the local conformation of the side chain and its preferred orientation relative to the pyrrolidine ring.

| Moiety | Hansch-Leo π Value | Electronic Effect | H-Bond Donor? | Relative Metabolic Stability |

|---|---|---|---|---|

| -OCHF2 | ~ +0.5 to +0.8 researchgate.net | Strongly Electron-Withdrawing | Yes d-nb.info | High |

| -OCF3 | ~ +1.04 researchgate.net | Strongly Electron-Withdrawing | No | Very High |

| -CF3 | ~ +0.88 mdpi.com | Strongly Electron-Withdrawing | No | Very High |

| -CHF2 | ~ +0.33 | Electron-Withdrawing | Yes | High |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2-(Difluoro(methoxy)methyl)pyrrolidine," DFT calculations are instrumental in understanding its fundamental chemical properties.

The conformational landscape of "this compound" is complex due to the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the difluoro(methoxy)methyl substituent. The pyrrolidine ring typically adopts envelope or twisted conformations. The presence of electronegative fluorine atoms and the methoxy (B1213986) group introduces significant stereoelectronic effects that govern the conformational preferences.

Key stereoelectronic interactions include:

Gauche Effect: The tendency for adjacent electronegative substituents to adopt a gauche conformation. In this molecule, interactions between the fluorine atoms and the nitrogen lone pair, as well as the methoxy group, are significant.

Anomeric Effect: The delocalization of a lone pair of electrons from an atom (in this case, nitrogen) into an adjacent anti-periplanar σ* orbital of a C-F or C-O bond. A generalized anomeric effect, arising from nN→σ*CF electron delocalization, is particularly important in modulating the energetics of α-fluoro isomers and imparts a strong conformational bias. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can be used to locate and determine the relative energies of various conformers. These calculations would likely reveal that the most stable conformers are those that maximize favorable stereoelectronic interactions while minimizing steric hindrance.

Illustrative Data Table: Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (N-C2-Cα-O) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | Anomeric effect (nN→σC-F), Gauche effect |

| B | 180° (anti) | 2.5 | Minimized steric hindrance |

| C | -60° (gauche) | 0.25 | Anomeric effect (nN→σC-F), Gauche effect |

| D | 0° (syn-periplanar) | 5.8 | High steric and torsional strain |

Note: This table is a hypothetical representation of expected DFT calculation results for illustrative purposes.

DFT calculations are crucial for predicting the reactivity of "this compound." By mapping the molecular electrostatic potential (MEP), regions of high and low electron density can be identified, indicating likely sites for electrophilic and nucleophilic attack, respectively. acadpubl.eumalayajournal.org The nitrogen atom, with its lone pair, is expected to be a primary nucleophilic site. The carbon atom attached to the fluorine and oxygen atoms is a potential electrophilic center.

Computational studies can also elucidate potential reaction pathways, such as N-alkylation or reactions involving the difluoromethyl group. By calculating the activation energies for different pathways, the most probable reaction mechanisms can be determined. For instance, the conversion of glutamic acid to 2-pyrrolidone has been studied, providing a model for understanding reactions involving the pyrrolidine ring. researchgate.net

To understand the kinetics of reactions involving "this compound," DFT is employed to model the transition states. By locating the transition state structures and calculating their energies, the activation energy barrier for a reaction can be determined. This information is vital for predicting reaction rates and understanding the factors that control them.

For a hypothetical SN2 reaction at the α-carbon, DFT calculations could provide the energy profile, detailing the energies of the reactants, transition state, and products. This would reveal whether the reaction is kinetically and thermodynamically favorable.

Illustrative Data Table: Calculated Energy Profile for a Hypothetical N-Alkylation Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.7 |

Note: This table is a hypothetical representation of expected DFT calculation results for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. numberanalytics.com

For "this compound," the HOMO is likely to be localized on the nitrogen atom, consistent with its nucleophilic character. The LUMO is expected to be distributed around the C-F and C-O bonds of the substituent, indicating the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eumalayajournal.org

Illustrative Data Table: FMO Analysis Results

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Nitrogen lone pair |

| LUMO | +1.5 | σ* orbitals of C-F and C-O bonds |

| HOMO-LUMO Gap | 8.3 | - |

Note: This table is a hypothetical representation of expected DFT calculation results for illustrative purposes.

Molecular Dynamics and Simulation Studies

While DFT is excellent for studying static properties and reactions of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in larger systems or in solution. nih.govnih.gov For "this compound," MD simulations could be employed to study its conformational dynamics in different solvents, providing a more realistic picture of its behavior in a chemical or biological environment. These simulations can also be used to understand its interactions with other molecules, such as receptors or enzymes, which is crucial in drug design.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.

For "this compound," DFT calculations can predict:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. github.ionih.gov These predictions are highly sensitive to the molecular conformation, and by comparing calculated spectra for different conformers with experimental data, the dominant conformation in solution can be determined. nih.gov

IR Spectra: Vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. nih.govej-chem.org This allows for the assignment of experimental vibrational bands to specific molecular motions.

Illustrative Data Table: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts

| Conformer | Calculated ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |

|---|---|---|

| A | -85.2, -88.5 | -86.1, -89.3 |

| B | -92.1, -93.7 | - |

Note: This table is a hypothetical representation of expected results, demonstrating how computational data can be used to support experimental findings.

Advanced Analytical Techniques for Structural and Stereochemical Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Difluoro(methoxy)methyl)pyrrolidine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular framework and the connectivity of atoms.

¹H NMR spectroscopy would be used to identify the protons in the pyrrolidine (B122466) ring and the methoxy (B1213986) group. The chemical shifts, signal integrations, and multiplicity (splitting patterns) of the proton signals reveal the electronic environment and neighboring atoms. For instance, the proton adjacent to the difluoromethyl group would exhibit coupling to the two fluorine atoms, resulting in a characteristic triplet.

¹³C NMR provides information on the carbon skeleton. The carbon atom of the difluoromethyl group (CF₂) would show a distinct triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹Jcf). The magnitude of this coupling constant is a key indicator of the number of attached fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic due to the adjacent stereocenter. This would likely result in two separate signals in the ¹⁹F NMR spectrum, appearing as a doublet of doublets, or an AB quartet, due to geminal fluorine-fluorine coupling (²Jff) and coupling to the adjacent proton (²Jhf).

Table 1: Illustrative NMR Data for a Structurally Related Fluorinated Pyrrolidine Derivative Note: This data is for 1-(1-fluoro-2-phenylethyl)pyrrolidine-2,5-dione and serves as an example of typical shifts and couplings observed in similar structures. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.08 | dt | J = 48.0, 8.0 | CHF |

| ¹³C | 90.7 | d | J = 203.0 | CHF |

| ¹⁹F | -151.6 | s | - | C HF |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation

Advanced mass spectrometry (MS) techniques are critical for confirming the elemental composition and structural integrity of a molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the molecular formula. For this compound (C₆H₁₁F₂NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 152.0881. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to probe the molecular structure by inducing fragmentation of a selected precursor ion. The resulting fragment ions provide a "fingerprint" that helps to confirm the connectivity of the molecule. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include the loss of the methoxy group (-OCH₃) or cleavage of the pyrrolidine ring. The analysis of these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR. nih.gov

Table 2: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass |

| [M] | C₆H₁₁F₂NO | 151.0803 |

| [M+H]⁺ | C₆H₁₂F₂NO⁺ | 152.0881 |

| [M+Na]⁺ | C₆H₁₁F₂NNaO⁺ | 174.0701 |

Chromatographic Methods for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, GC-MS)

Since this compound is a chiral compound, methods to separate its enantiomers and determine the enantiomeric excess (ee) of a sample are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately quantified. The development of a chiral HPLC method would involve screening various CSPs (e.g., polysaccharide-based columns) and optimizing the mobile phase to achieve baseline separation.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity and enantiomeric analysis, often after derivatization of the analyte with a chiral derivatizing agent. This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column. The mass spectrometer serves as a detector to identify and quantify the separated diastereomeric products.

Table 3: Typical Parameters for Chiral HPLC Method Development

| Parameter | Description | Example Conditions |

| Column | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |

| Mobile Phase | Mixture of a non-polar solvent and an alcohol | Hexane/Isopropanol or Heptane/Ethanol mixtures |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 1.0 mL/min |

| Detection | Method for observing the separated compounds | UV-Vis Detector (e.g., at 210 nm) |

| Temperature | Column oven temperature | 25 °C |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides the precise spatial arrangement of atoms in the crystal lattice, confirming the molecular structure and relative stereochemistry. To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. ed.ac.uk When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer identical. mit.edu The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration (R or S). researchgate.net

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound or a suitable derivative, which can be a significant challenge. thieme-connect.de While no crystal structure for this compound is currently available in public databases, this method remains the most definitive for stereochemical assignment should a suitable crystal be obtained.

Table 4: Information Obtained from a Successful X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁). ed.ac.uk |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The x, y, z position of every atom in the asymmetric unit. |

| Flack Parameter | A value close to 0 indicates the correct absolute configuration has been determined. |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated organic molecules, including those containing the difluoromethoxy (OCF₂H) group, is an area of active development. nih.govnih.gov Future research will likely focus on creating more efficient, scalable, and environmentally benign methods for producing 2-(difluoro(methoxy)methyl)pyrrolidine and its derivatives.

Key areas for development include:

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic approaches is a primary goal. Recent advances in visible-light photoredox catalysis, for instance, have enabled the formation of C-OCF₂H bonds under mild conditions, offering a promising avenue for greener synthesis. nih.govresearchgate.netpkusz.edu.cn Developing catalytic systems that can directly and enantioselectively install the difluoro(methoxy)methyl group onto a pre-existing pyrrolidine (B122466) ring would be a significant breakthrough.

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles. mdpi.comresearchgate.net This involves using less hazardous solvents, reducing waste generation, and improving atom economy. mdpi.com Research into one-pot reactions or cascade sequences that minimize intermediate isolation steps could lead to more sustainable production methods. mdpi.comresearchgate.net The use of recyclable ionic liquids as reaction media is one such eco-friendly approach that has been explored for pyrrolidine synthesis. mdpi.com

Novel Reagents: The design of new, stable, and easy-to-handle difluoromethoxylating reagents is crucial. While reagents for generating difluorocarbene or the OCF₂H radical exist, improving their accessibility and safety remains a priority. nih.gov A recent study highlighted a robust and scalable method for preparing thionoesters as precursors to CF₂OMe-functionalized amines, which represents a significant step forward. chemrxiv.orgchemrxiv.org

| Research Focus | Key Objectives | Potential Impact |

| Catalytic Synthesis | Develop enantioselective catalytic methods for C-OCF₂H bond formation. | Increased efficiency, reduced costs, access to specific stereoisomers. |

| Green Chemistry | Minimize waste, use safer solvents, improve atom economy. | Reduced environmental footprint, enhanced process safety. |

| Reagent Development | Create safer, more stable, and accessible difluoromethoxylating agents. | Broader adoption in academic and industrial labs. |

Exploration of Novel Catalytic Applications and Catalyst Design

The pyrrolidine ring is a "privileged motif" in organocatalysis, forming the backbone of highly effective catalysts like proline and diarylprolinol silyl (B83357) ethers. nih.govnih.gov The introduction of the electron-withdrawing difluoro(methoxy)methyl group at the C2 position can significantly modulate the steric and electronic properties of the pyrrolidine nitrogen, opening up new possibilities in catalyst design.

Future research in this area will likely explore:

Asymmetric Catalysis: Investigating this compound and its derivatives as organocatalysts for various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The electronic influence of the CF₂OMe group could alter the reactivity and selectivity of the enamine or iminium ion intermediates central to these reactions.

Ligand Development: Employing chiral difluoromethoxy-substituted pyrrolidines as ligands for transition metal catalysis. The fluorine atoms could influence the metal center's electronic properties and create a unique chiral environment, potentially leading to improved enantioselectivity in reactions like asymmetric hydrogenation or cross-coupling.

Fine-Tuning Catalyst Structure: Systematically modifying the structure of this compound-based catalysts to optimize performance. This involves altering substituents on the pyrrolidine ring or the nitrogen atom to fine-tune the catalyst's reactivity and selectivity for specific applications. nih.gov

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in continuous streams through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. bioduro.comeuropa.eu These benefits are particularly relevant for fluorination reactions, which can be highly exothermic or involve hazardous reagents.

Emerging opportunities include:

Safer Fluorination Protocols: Developing flow-based procedures for the synthesis of this compound. The superior heat and mass transfer in flow reactors allows for better control over potentially hazardous reactions, making the synthesis safer and more reliable. europa.eu

Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms to rapidly generate libraries of this compound derivatives. This high-throughput approach can accelerate the discovery of new catalysts or bioactive compounds by allowing for the systematic exploration of a wide range of structural modifications.

Process Optimization: Using flow reactors to rapidly screen reaction conditions (e.g., temperature, pressure, residence time, reagent ratios) to quickly identify the optimal parameters for synthesizing or utilizing the target compound.

Predictive Modeling for Structure-Reactivity Relationships and Design of New Reagents

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. digitellinc.comarxiv.org These approaches can accelerate the discovery and optimization process by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.

Future research directions in this domain involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their catalytic activity or biological properties. nih.govjmaterenvironsci.commdpi.comresearchgate.net Such models can guide the design of more potent and selective catalysts or drug candidates. mdpi.com Descriptors used in these models can include electronic, steric, and physicochemical properties. nih.govmdpi.com

Reaction Prediction Models: Using machine learning algorithms, trained on large datasets of chemical reactions, to predict the outcomes of reactions involving this compound. arxiv.org This can help chemists identify promising synthetic routes and avoid unproductive experiments.

De Novo Design: Applying computational algorithms to design novel pyrrolidine-based reagents and catalysts with desired properties from the ground up. By understanding the key structure-reactivity relationships, models can propose new structures with enhanced performance for specific applications.

| Modeling Approach | Application for this compound | Desired Outcome |

| QSAR | Correlate structural descriptors with catalytic efficacy or bioactivity. | Guide the rational design of optimized derivatives. |

| Machine Learning | Predict outcomes of synthetic transformations. | Accelerate reaction discovery and optimization. |

| Computational Design | Design novel catalysts and reagents with targeted properties. | Innovate beyond known structural motifs. |

Expanding the Scope of Difluoromethoxy-Containing Pyrrolidine Chemistry

While the initial focus may be on the parent compound, the broader chemistry of difluoromethoxy-containing pyrrolidines offers a rich field for exploration. The unique properties of the CF₂OMe group can be leveraged to develop novel reagents and synthetic methodologies. nbuv.gov.ua

Key opportunities for expansion include:

Development of Novel Reagents: A very recent study has reported the synthesis of (2S)-2-(difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride (B91410), demonstrating its utility as a new reagent in chlorine/fluorine exchange reactions with sulfonyl chlorides. researcher.life This highlights the potential for creating other novel reagents based on this scaffold for various chemical transformations.

Bioisosteric Replacement: The difluoro(methoxy)methyl group is sometimes considered a lipophilic hydrogen bond donor and a bioisostere of groups like hydroxyl or thiol. researchgate.net Future research could explore the systematic replacement of other functional groups (e.g., hydroxymethyl, methoxymethyl) in known bioactive pyrrolidines with the CF₂OMe group to create new analogues with potentially improved metabolic stability, membrane permeability, or binding affinity. nih.govpkusz.edu.cnnih.gov

Synthesis of Complex Heterocycles: Using this compound as a chiral building block for the synthesis of more complex, polycyclic, and spirocyclic heterocyclic systems. nih.gov The presence of the fluorinated group could influence the stereochemical outcome of cyclization reactions and impart unique properties to the final products. nih.govbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Difluoro(methoxy)methyl)pyrrolidine, and how can multi-step protocols be optimized?

- Methodology : A common approach involves sequential functionalization of pyrrolidine precursors. For example, analogs like (R)-2-methyl-pyrrolidine-2-carboxylic acid derivatives are synthesized via condensation with fluorinated aldehydes (e.g., 2,3-difluorobenzaldehyde), followed by ester hydrolysis and reductive amination steps . Optimization includes adjusting reaction temperatures (e.g., 35–55°C) and catalyst loading to improve yields.